molecular formula C13H8F3NO5S B5767569 2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene

2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B5767569
M. Wt: 347.27 g/mol
InChI Key: GACGWSFORSKFTQ-UHFFFAOYSA-N
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Description

2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene is a chemical compound known for its unique structural features and reactivity. It contains a nitro group, a phenoxy group, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene typically involves the introduction of the trifluoromethylsulfonyl group onto a nitro-phenoxybenzene precursor. One common method involves the reaction of 2-nitro-1-phenoxybenzene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and trifluoromethylsulfonyl groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Quinone Derivatives: From the oxidation of the phenoxy group.

Scientific Research Applications

2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.

    Materials Science: Employed in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-1-phenoxy-4-(trifluoromethyl)benzene
  • 2-Nitro-1-phenoxy-4-(methylsulfonyl)benzene
  • 2-Nitro-1-phenoxy-4-(chlorosulfonyl)benzene

Uniqueness

2-Nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

2-nitro-1-phenoxy-4-(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO5S/c14-13(15,16)23(20,21)10-6-7-12(11(8-10)17(18)19)22-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGWSFORSKFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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